2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine
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Overview
Description
2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine is a heterocyclic compound that contains both a pyrazine ring and a triazole ring. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine typically involves the formation of the triazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of 4-methyl-1,2,4-triazole with a suitable pyrrolidine derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific temperatures and pH levels
Scientific Research Applications
2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine can be compared with other triazole-containing compounds such as:
1,2,4-Triazole: Known for its antimicrobial properties.
2-(3-hetaryl-1,2,4-triazol-5-yl)anilines: Studied for their tautomeric behavior and biological activities.
4-(1H-1,2,4-triazol-1-yl) derivatives: Evaluated for their cytotoxic activities against cancer cell lines. The uniqueness of this compound lies in its specific structure, which combines the triazole and pyrazine rings, potentially leading to unique biological and chemical properties .
Properties
IUPAC Name |
2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-16-8-14-15-11(16)9-3-2-6-17(9)10-7-12-4-5-13-10/h4-5,7-9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFZIQGNHVHCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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